molecular formula C22H19ClN2O3S B4062626 METHYL 6-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE

METHYL 6-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B4062626
M. Wt: 426.9 g/mol
InChI Key: BRDXJNLHRPKUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 6-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a cyano group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts, such as methanesulfonic acid and methanol, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

METHYL 6-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 6-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 6-[(2-CHLOROPHENYL)SULFANYL]-5-CYANO-2-METHYLNICOTINATE
  • 4-CYANO-4-PHENYLHEPTANEDIOATE

Uniqueness

METHYL 6-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE stands out due to its specific combination of functional groups and its tetrahydropyridine ring, which confer unique chemical and biological properties. This makes it a valuable compound for various applications compared to its similar counterparts .

Properties

IUPAC Name

methyl 6-[(2-chlorophenyl)methylsulfanyl]-5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-13-7-9-14(10-8-13)18-16(11-24)21(25-20(26)19(18)22(27)28-2)29-12-15-5-3-4-6-17(15)23/h3-10,18-19H,12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDXJNLHRPKUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 6-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 6-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 6-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 6-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 6-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 6
METHYL 6-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE

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